(S)-(-)-5'-Benzyloxyphenyl Carvedilol is an enantiomer of the β-adrenoceptor antagonist Carvedilol. While Carvedilol is administered as a racemic mixture of its R(+) and S(-) enantiomers, research suggests distinct pharmacological activities for each enantiomer. The S(-) enantiomer demonstrates greater potency as a β-blocker than its R(+) counterpart. [] Despite its potential significance, the specific applications of (S)-(-)-5'-Benzyloxyphenyl Carvedilol in scientific research remain underexplored in the provided literature.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a chiral compound derived from carvedilol, a medication primarily used to manage heart failure and hypertension. This compound exhibits properties as both a nonselective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor antagonist, making it significant in cardiovascular pharmacotherapy. The (S)-(-) enantiomer is particularly noted for its potent beta-blocking activity, while the (R)-(+) enantiomer exhibits alpha-blocking effects.
Carvedilol itself was first synthesized in the 1990s and has since been widely studied for its pharmacological effects. The (S)-(-)-5'-Benzyloxyphenyl variant is synthesized through modifications of the carvedilol structure to enhance its therapeutic efficacy and bioavailability.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol falls under the classification of pharmaceutical compounds used in treating cardiovascular diseases. It is categorized as an antihypertensive agent and is part of the broader class of beta-blockers.
The synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol typically involves several key steps:
Technical details may include:
The molecular structure of (S)-(-)-5'-Benzyloxyphenyl Carvedilol can be represented as follows:
Data regarding its three-dimensional structure can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which confirm the spatial arrangement of atoms.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol can participate in various chemical reactions typical for organic compounds, including:
Technical details often involve:
The mechanism of action of (S)-(-)-5'-Benzyloxyphenyl Carvedilol primarily involves:
Data supporting these mechanisms include binding affinity studies showing low nanomolar Ki values for both receptor types, indicating strong interactions with target receptors.
Relevant data from studies indicate that modifications like the benzyloxy group improve solubility and bioavailability compared to standard carvedilol formulations.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol has several scientific applications:
The stereoselective construction of (S)-(-)-5'-benzyloxyphenyl carvedilol leverages photochemical enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts as alkylating reagents. This approach exploits visible light activation of charge-transfer (CT) complexes formed between chiral enamines and pyridinium electrophiles. Key to this methodology is the use of Katritzky salts derived from glycine trifluoroethyl esters, which serve as radical precursors upon CT complex excitation. Under optimal conditions (390 nm light, 4°C, DMA solvent), the reaction achieves 92% enantiomeric excess (ee) through a proposed mechanism involving catalyst-controlled radical combination pathways. The trifluoroethyl ester moiety significantly enhances enantioselectivity by increasing the electrophilicity of the α-carboxy radical intermediate, addressing radical philicity matching challenges observed with conventional ethyl esters [2] [3].
The catalytic system employs MacMillan's imidazolidinone catalyst (20 mol%) in conjunction with stoichiometric sodium iodide and water. Iodide participates in a multicomponent CT complex, facilitating electron transfer while maintaining the chiral environment. Control experiments confirm the critical nature of light activation and low temperature – reactions conducted in darkness or at ambient temperature show drastically reduced yields (<5%) and eroded enantioselectivity (46% ee). The methodology demonstrates broad applicability to arylpropionaldehyde substrates, though phenylacetaldehyde derivatives prove unreactive under standard conditions [3] [5].
Table 1: Optimization of Photochemical α-Alkylation Conditions
Entry | Alkylating Agent | Solvent | Additive | Yield (%) | ee (%) |
---|---|---|---|---|---|
1 | Glycine ethyl ester | CH₂Cl₂ | None | 5 | 58 |
2 | Glycine CF₃CH₂ ester | CH₂Cl₂ | None | 36 | 60 |
3 | Glycine CF₃CH₂ ester | DMA | None | 40 | 92 |
7 | Glycine CF₃CH₂ ester | DMA | NaI | 65 | 92 |
8 | Glycine CF₃CH₂ ester | DMA | NaI, H₂O | 75 | 92 |
Alternative to photochemical methods, primary aminothiourea catalysts enable enantioselective alkylation through anion-binding catalysis. These bifunctional catalysts facilitate the generation of benzhydryl cations via bromide abstraction from alkyl halide precursors, followed by stereocontrolled addition to aldehyde-derived nucleophiles. The thiourea moiety serves as a dual hydrogen-bond donor that coordinates the leaving group, inducing an Sᴺ1-like pathway with discrete carbocation intermediates. Catalyst optimization studies reveal that simple primary aminothioureas (e.g., catalyst 1) outperform more structurally complex analogues, delivering α-alkylated products with 91-94% ee across diverse 2-arylpropionaldehyde substrates [7].
Mechanistic evidence supporting the Sᴺ1 pathway includes a normal secondary kinetic isotope effect (kʜ/kᴅ = 1.12) observed upon deuterium substitution at the benzhydrylic position, indicating sp³ to sp² rehybridization in the transition state. Hammett studies reveal a strong electronic dependence (ρ = -1.95), consistent with cationic intermediate formation. Remarkably, stereospecificity experiments using enantioenriched p-chlorobenzhydryl chloride demonstrate 95% stereoretention, implying rapid addition of the chiral enamine to the catalyst-associated ion pair before racemization occurs. This methodology offers complementary substrate scope to photochemical approaches, particularly for electrophiles incompatible with single-electron transfer pathways [7].
The distinctive 1,3-dienyl-5-alkyl-6-oxy pharmacophore in (S)-(-)-5'-benzyloxyphenyl carvedilol necessitates specialized synthetic approaches. The benzyloxy modification at the 5'-position of the phenyl ring significantly alters molecular properties compared to parent carvedilol, increasing molecular weight from 406.48 g/mol to 512.6 g/mol and enhancing lipophilicity. This modification profoundly impacts solid-state stability and solvation characteristics, with the derivative exhibiting solubility in chloroform, dichloromethane, ethyl acetate, and methanol, unlike the parent compound's aqueous-limited solubility [2].
Advanced catalytic systems exploit radical philicity modulation to achieve regioselective functionalization of the dienyl system. The electron-withdrawing trifluoroethyl ester group in Katritzky salts generates α-carboxy radicals with tuned electrophilicity that preferentially attack the electron-rich C5 position of the 1,3-dienyl system. Solvent studies reveal that polar aprotic media (DMA) significantly enhance both yield and enantioselectivity compared to dichloromethane (40% yield, 92% ee vs. 36% yield, 60% ee), likely through stabilization of polar transition states and improved catalyst solubility. This solvent effect enables the construction of contiguous stereocenters, though with moderate diastereocontrol – a consequence of the open-shell reaction mechanism that permits bond rotation before ring closure [3] [2].
Table 2: Solvent Effects on 1,3-Dienyl-5-Alkyl-6-Oxy Motif Construction
Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) | Proposed Role |
---|---|---|---|---|
CH₂Cl₂ | 8.9 | 36 | 60 | Minimal polarity, poor CT complex stabilization |
DMA | 37.8 | 75 | 92 | Stabilizes polar intermediates and transition states |
MeCN | 36.6 | 62 | 92 | Moderate stabilization, competitive catalyst coordination |
THF | 7.5 | 18 | 92 | Inadequate stabilization despite coordination ability |
The synthesis of (S)-(-)-5'-benzyloxyphenyl carvedilol exists within a broader metabolic context, requiring comparison with established routes to related carvedilol metabolites. Hydroxyphenyl metabolites represent particularly relevant benchmarks due to their structural similarity and established bioactivity. The 4'-hydroxyphenyl metabolite demonstrates significantly enhanced β-adrenergic receptor affinity (13-fold greater than carvedilol), while the 5'-hydroxyphenyl metabolite exhibits approximately half the potency of the parent compound. Synthetic access to these metabolites employs divergent strategies:
Late-Stage Functionalization: Parent carvedilol undergoes regioselective C-H hydroxylation via cytochrome P450 models (CYP2D6, CYP2C9) to install oxygen functionality directly onto the phenyl ring. This biomimetic approach suffers from moderate regioselectivity (C4' vs. C5' hydroxylation) and requires complex protecting group strategies to prevent carbazole oxidation [8] [4].
De Novo Construction: Chiral pool strategies utilize enantiopure epichlorohydrin derivatives condensed with 4-(9H-carbazol-4-yloxy)phenol and 2-(2-methoxyphenoxy)ethylamine. This approach delivers enantiopure material but involves lengthy linear sequences (8-12 steps) with cumulative yields below 15% [6].
Benzyloxyphenyl Intermediate Strategy: (S)-(-)-5'-Benzyloxyphenyl carvedilol serves as a precursor to 5'-hydroxyphenyl carvedilol via catalytic hydrogenolysis. This two-step approach (synthesis followed by debenzylation) achieves 82% overall yield with >99% ee when using Pd/C in ethanol. Comparatively, direct synthesis of 5'-hydroxyphenyl carvedilol via de novo routes typically achieves only 45-60% overall yield due to purification challenges with polar intermediates [6] [8].
Catalytic efficiency analyses reveal that the photochemical α-alkylation route to (S)-(-)-5'-benzyloxyphenyl carvedilol achieves substantially higher enantioselectivity (92% ee) than enzymatic resolution techniques (70-85% ee) used for other metabolites. However, the radical-based mechanism imposes limitations on diastereocontrol when applied to amino acids beyond glycine, with valine- and phenylalanine-derived Katritzky salts producing nearly racemic diastereomeric mixtures (5-15% de) despite high enantioselectivity at the aldehyde-derived stereocenter [3] [7] [8].
Table 3: Synthetic Approaches to Carvedilol Metabolites
Metabolite | Synthetic Strategy | Key Step | Step Count | Overall Yield (%) | ee (%) |
---|---|---|---|---|---|
4'-Hydroxyphenyl | Late-stage hydroxylation | P450-mediated C-H oxidation | 3-4 | 20-35 | Racemic |
5'-Hydroxyphenyl | De novo synthesis | Epoxide ring-opening | 8-12 | 45-60 | >99 |
5'-Hydroxyphenyl | Hydrogenolysis of benzyloxy | Pd-catalyzed debenzylation | 2 | 82 | >99 (from enantiopure precursor) |
5'-Benzyloxyphenyl | Photochemical α-alkylation | Enamine-CT complex coupling | 4-5 | 61-75 | 92 |
O-Desmethyl | Biocatalytic demethylation | CYP2C9-mediated O-demethylation | 3 | 30-42 | Racemic |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7